N-(5-chloropyridin-2-yl)pentanamide
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Overview
Description
N-(5-chloropyridin-2-yl)pentanamide is a chemical compound with the molecular formula C10H12Cl2N2O. It is characterized by the presence of a chloropyridine ring attached to a pentanamide chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)pentanamide typically involves the reaction of 5-chloropyridine-2-carboxylic acid with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)pentanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(5-chloropyridin-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound has a similar structure but contains a thiourea group.
5-chloro-N-(5-chloropyridin-2-yl)pentanamide: A closely related compound with similar chemical properties.
Uniqueness
N-(5-chloropyridin-2-yl)pentanamide is unique due to its specific combination of a chloropyridine ring and a pentanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
13694-85-4 |
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Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)pentanamide |
InChI |
InChI=1S/C10H13ClN2O/c1-2-3-4-10(14)13-9-6-5-8(11)7-12-9/h5-7H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
PXFQRDYMGCMXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
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